N-(3-methoxybenzyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
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Description
N-(3-methoxybenzyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C22H23N5O3 and its molecular weight is 405.458. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Evaluation as Inotropic Agents
A series of compounds related to N-(3-methoxybenzyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide have been synthesized to explore their potential as positive inotropic agents, which can increase the force of heart contractions. These compounds have been evaluated using isolated rabbit-heart preparations to measure their effects on left atrium stroke volume. For example, the study by Li et al. (2008) identified compounds with significant positive inotropic activity compared to the standard drug Milrinone, indicating the potential therapeutic value of these compounds in treating conditions like heart failure (Li et al., 2008).
Diversified Synthesis for Complex Scaffolds
An and colleagues (2017) demonstrated a diversified synthesis approach for derivatives of similar compounds, highlighting the utility of a Ugi four-component reaction followed by a copper-catalyzed tandem reaction. This method facilitates rapid access to complex fused tricyclic scaffolds, underscoring the chemical versatility and potential for creating a wide range of biologically active molecules (An et al., 2017).
Anticancer Activity
Research has extended into exploring the anticancer potential of related compounds. A study by Reddy et al. (2015) synthesized a new series of 1,2,4-triazolo[4,3-a]-quinoline derivatives to evaluate their anticancer activity. This work highlights the structural requirements essential for exerting cytotoxic effects against cancer cell lines, such as human neuroblastoma and human colon carcinoma, providing a foundation for future therapeutic applications (Reddy et al., 2015).
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3/c1-3-7-19-24-25-21-22(29)26(17-10-4-5-11-18(17)27(19)21)14-20(28)23-13-15-8-6-9-16(12-15)30-2/h4-6,8-12H,3,7,13-14H2,1-2H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCHVDFWSRXYBEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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